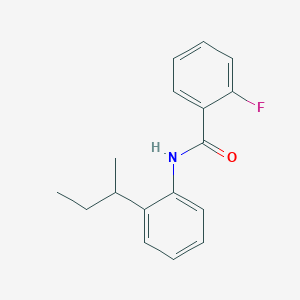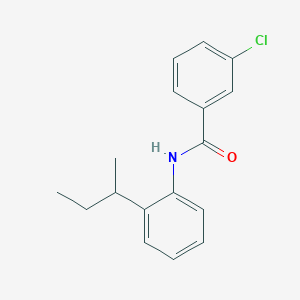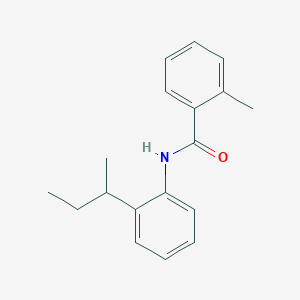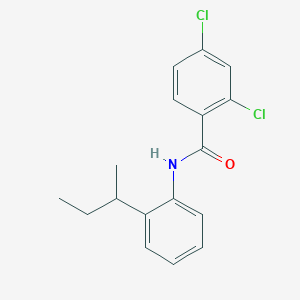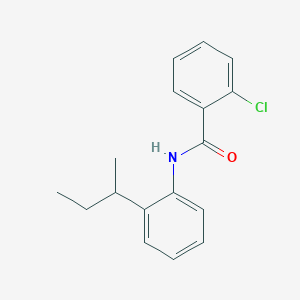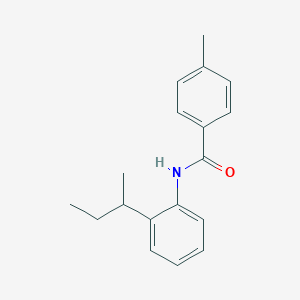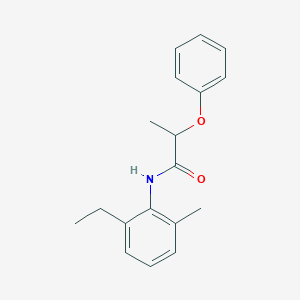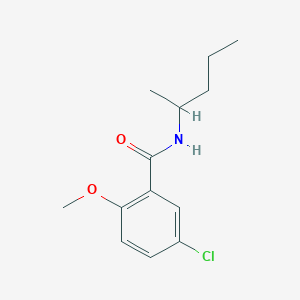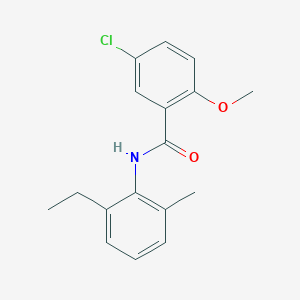
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosinase and α-glucosidase. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, as mentioned earlier. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats. It has also been shown to inhibit tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is its ease of synthesis. It can be synthesized in good yields using a simple method. Another advantage is its potential applications in various fields, as discussed earlier. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. Another direction is to study its mechanism of action in more detail to better understand its effects on enzymes and cells. Additionally, further research is needed to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Finally, more studies are needed to investigate its safety and toxicity profiles.
Méthodes De Synthèse
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate involves the reaction of 7-hydroxycoumarin with cyclobutanecarboxylic acid and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yields. This method has been reported in the literature and is considered a reliable and efficient way to synthesize 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate.
Applications De Recherche Scientifique
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antifungal properties. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) cyclobutanecarboxylate |
InChI |
InChI=1S/C15H14O4/c1-9-7-14(16)19-13-8-11(5-6-12(9)13)18-15(17)10-3-2-4-10/h5-8,10H,2-4H2,1H3 |
Clé InChI |
ZEWBWFRHZFNNPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




